molecular formula C18H16O6 B600244 Bryacarpene 2 CAS No. 55306-15-5

Bryacarpene 2

Cat. No.: B600244
CAS No.: 55306-15-5
M. Wt: 328.32
Attention: For research use only. Not for human or veterinary use.
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Description

Bryacarpene 2 is a natural product found in Brya ebenus with data available.

Properties

CAS No.

55306-15-5

Molecular Formula

C18H16O6

Molecular Weight

328.32

IUPAC Name

3,8,9-trimethoxy-6H-[1]benzofuro[3,2-c]chromen-10-ol

InChI

InChI=1S/C18H16O6/c1-20-9-4-5-10-13(6-9)23-8-12-11-7-14(21-2)18(22-3)15(19)17(11)24-16(10)12/h4-7,19H,8H2,1-3H3

SMILES

COC1=CC2=C(C=C1)C3=C(CO2)C4=CC(=C(C(=C4O3)O)OC)OC

Synonyms

3,8,9-Trimethoxy-10-hydroxypterocarpene;  3,8,9-Trimethoxy-6H-benzofuro[3,2-c][1]benzopyran-10-ol

Origin of Product

United States

Q & A

Q. What are the established protocols for isolating and characterizing Bryacarpene 2 from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like HPLC or column chromatography. Structural confirmation requires spectroscopic methods:

  • NMR (1H, 13C, 2D-COSY, HSQC) to resolve stereochemistry and connectivity .
  • Mass spectrometry (HRMS or LC-MS) for molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration . Reproducibility hinges on documenting solvent ratios, temperature, and instrumentation parameters in the experimental section .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Combined analytical techniques : Use HPLC-DAD (Diode Array Detection) to confirm homogeneity, with purity thresholds ≥95% .
  • Melting point analysis for crystalline derivatives.
  • Elemental analysis (CHNS) for synthesized compounds . Cross-validate results with independent replicates to rule out batch variability .

Q. What statistical approaches are recommended for initial bioactivity screening of this compound?

Methodological Answer:

  • Dose-response assays (e.g., IC50/EC50 calculations) using nonlinear regression models.
  • Positive and negative controls to normalize data across experiments .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons . Predefine significance thresholds (e.g., p < 0.05) and effect sizes to minimize Type I/II errors .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Methodological Answer:

  • Systematic review framework : Aggregate data from peer-reviewed studies, assess bias via tools like ROBIS (Risk of Bias in Systematic Reviews), and perform meta-analysis if heterogeneity is low .
  • Data triangulation : Compare in vitro, in vivo, and computational (e.g., molecular docking) results to identify context-dependent mechanisms .
  • Experimental replication : Control variables such as cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO vs. ethanol) that may influence outcomes .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Target deconvolution : Use CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with this compound-conjugated beads) .
  • Kinetic studies : Measure enzyme inhibition (e.g., K_i values) via stopped-flow spectroscopy .
  • Transcriptomic/proteomic profiling : RNA-seq or SILAC-based MS to identify downstream pathways . Validate findings using orthogonal methods (e.g., knockouts or siRNA silencing) .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modifications to key functional groups (e.g., hydroxylation, methylation) .
  • Quantitative SAR (QSAR) models : Use molecular descriptors (logP, polar surface area) and machine learning (Random Forest, SVM) to predict bioactivity .
  • High-throughput screening : Pair with fragment-based libraries to explore binding affinity trends . Ensure ethical alignment with preclinical guidelines for derivative testing .

Methodological Frameworks for Research Design

What criteria should guide the formulation of a hypothesis-driven research question on this compound?

Methodological Answer: Apply the FINER framework:

  • Feasible : Ensure access to this compound samples and analytical tools .
  • Novel : Address gaps (e.g., unexplored pharmacokinetics or ecological roles) .
  • Ethical : Comply with biosafety protocols for natural product research .
  • Relevant : Align with broader goals (e.g., drug discovery or ecological conservation) .

Q. How to optimize data collection for this compound studies to ensure robustness?

Methodological Answer:

  • Pre-registration : Detail experimental protocols on platforms like Open Science Framework to reduce publication bias .
  • Blinded analysis : Separate data collection and interpretation roles to mitigate confirmation bias .
  • Data sharing : Deposit raw spectra, chromatograms, and bioassay results in repositories (e.g., Zenodo) for transparency .

Handling Complex Data and Peer Review

Q. What are best practices for presenting conflicting data in a this compound manuscript?

Methodological Answer:

  • Dedicated discussion section : Contrast findings with prior studies, highlighting variables (e.g., extraction methods, assay conditions) that may explain discrepancies .
  • Supplementary tables : Tabulate contradictory results with metadata (e.g., sample sources, statistical methods) .
  • Limitations analysis : Acknowledge constraints (e.g., limited sample size) and propose follow-up experiments .

Q. How to navigate peer review critiques on this compound research validity?

Methodological Answer:

  • Preemptive rebuttal : Address potential concerns about synthetic yields or bioassay reproducibility in the discussion .
  • Data availability statement : Offer access to raw data or protocols upon request .
  • Collaborative revision : Engage statisticians or methodologists to strengthen analyses .

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